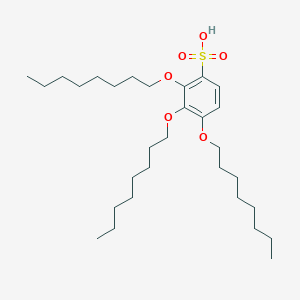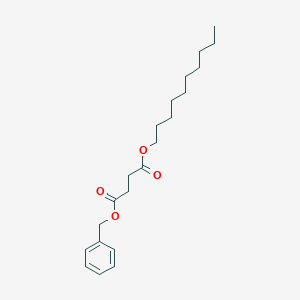![molecular formula C9H17NO2S2 B14300780 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate CAS No. 112831-21-7](/img/structure/B14300780.png)
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate is an organic compound with the molecular formula C9H17NO2S2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate typically involves the reaction of diethylcarbamothioyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Diethylcarbamothioyl chloride+Ethyl acetateBase2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diethylcarbamothioyl alcohol and acetic acid.
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The thioester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: Diethylcarbamothioyl alcohol and acetic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted thioesters.
Applications De Recherche Scientifique
2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thioester derivatives.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms involving thioesters.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the thioester group.
Diethylcarbamothioyl chloride: A precursor in the synthesis of 2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate.
Thioacetic acid: Another thioester with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of ester and thioester functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propriétés
| 112831-21-7 | |
Formule moléculaire |
C9H17NO2S2 |
Poids moléculaire |
235.4 g/mol |
Nom IUPAC |
2-(diethylcarbamothioylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C9H17NO2S2/c1-4-10(5-2)9(13)14-7-6-12-8(3)11/h4-7H2,1-3H3 |
Clé InChI |
OCBUAQCCIGFANE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



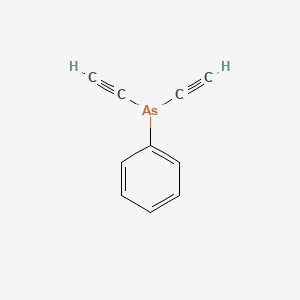

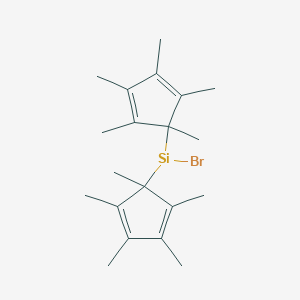
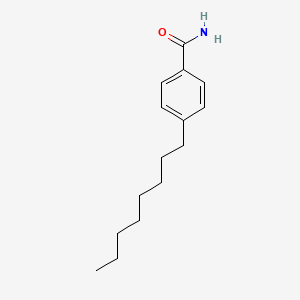
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)

